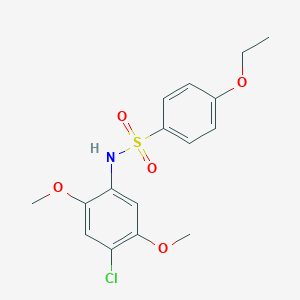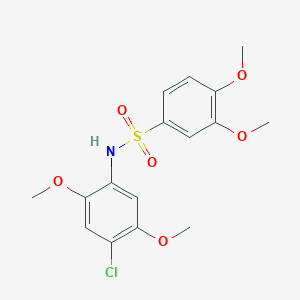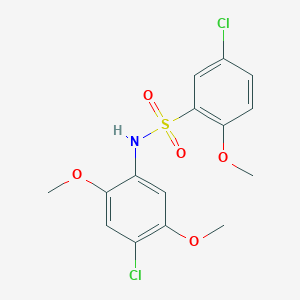![molecular formula C17H19NO5 B288832 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one, also known as DMMC, is a synthetic compound that has gained significant attention in scientific research. DMMC belongs to the class of coumarin derivatives and is known for its potential therapeutic applications.
作用機序
The mechanism of action of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is believed to be due to its ability to interfere with the replication of viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This compound has also been shown to reduce the expression of several inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been found to modulate the activity of several enzymes, including protein kinases and phosphatases.
実験室実験の利点と制限
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that are used in cancer therapy. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to explore its potential as a treatment for viral infections, particularly in combination with other antiviral drugs. Additionally, further research is needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential.
合成法
The synthesis of 3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one involves the reaction between 4-hydroxycoumarin and 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield this compound. The purity of this compound can be improved through recrystallization.
科学的研究の応用
3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus. The anti-inflammatory properties of this compound have also been investigated, and it has been found to reduce inflammation in animal models of inflammatory diseases.
特性
分子式 |
C17H19NO5 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
3-(2,6-dimethylmorpholine-4-carbonyl)-6-methoxychromen-2-one |
InChI |
InChI=1S/C17H19NO5/c1-10-8-18(9-11(2)22-10)16(19)14-7-12-6-13(21-3)4-5-15(12)23-17(14)20/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
LEMIBJYLURXYFR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
正規SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



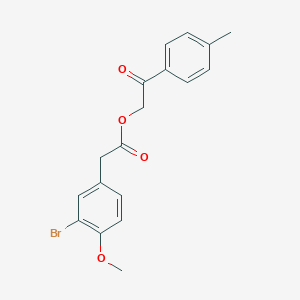

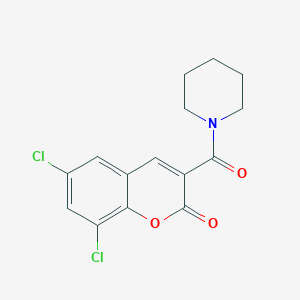
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
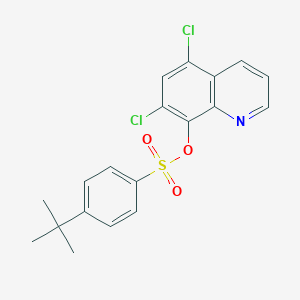
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)
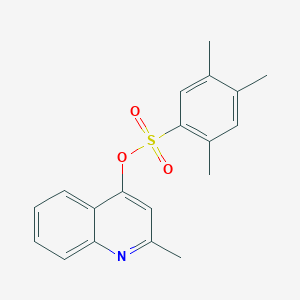
![1-[(4-Bromo-1-naphthyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B288770.png)
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
